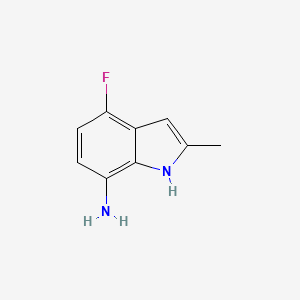

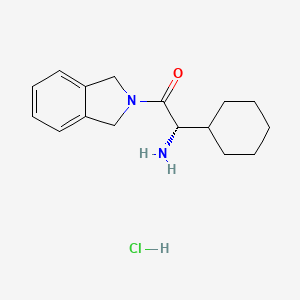

3-(2-Ethylphenoxy)-N-methyl-1-propanamine

Overview

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its molecular weight and CAS number .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule, including its bond lengths and angles, and any functional groups present .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This includes its reactivity, what products are formed, and under what conditions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It also includes its spectral data (IR, NMR, MS) which can be used to confirm its structure .Scientific Research Applications

Medicine: Antagonist for β3-Adrenoceptors

In medicine, this compound has been studied for its action on β3-adrenoceptors. It’s known as SR59230A and has been shown to exhibit ligand-directed signaling at these receptors, which are potential targets for treating metabolic disorders . The compound can act as an antagonist, but interestingly, it also displays partial agonist properties, suggesting a complex interaction with the receptor that could be exploited for therapeutic benefits.

Agriculture: Phenoxy Herbicide Analogue

In the agricultural sector, derivatives of phenoxy compounds, like the one , have been used as herbicides . While the specific applications of 3-(2-Ethylphenoxy)-N-methyl-1-propanamine in agriculture are not detailed, its structural similarity to known phenoxy herbicides suggests potential use in weed control, subject to further research and development.

Material Science: Chemical Intermediate

The compound’s structure indicates potential utility as an intermediate in synthesizing advanced materials . Its molecular backbone could be incorporated into polymers or other complex materials, contributing to properties like flexibility, durability, or chemical resistance.

Environmental Science: Eco-Friendly Solvents

In environmental science, compounds with ethylphenoxy groups have been explored for their solvent properties, which could be environmentally benign alternatives to traditional solvents . This particular compound may offer similar advantages, reducing the environmental impact of chemical processes.

Biochemistry: Study of Protein Interactions

In biochemistry, the compound could be used to study protein interactions, especially where the ethylphenoxy moiety might mimic natural substrates or ligands of proteins . This can help in understanding the biochemical pathways and designing inhibitors or activators of specific enzymes.

Pharmacology: Study of Drug-Receptor Interactions

Pharmacologically, 3-(2-Ethylphenoxy)-N-methyl-1-propanamine is valuable for studying drug-receptor interactions, particularly in the context of adrenergic receptors . It can help in the development of new drugs that target these receptors with higher specificity and efficacy.

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, such compounds are often used in chromatographic studies to understand their behavior and separation characteristics, which is crucial for the purification of related compounds .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, the compound’s properties could be important for process optimization, especially in the synthesis of complex molecules where it could serve as a building block or a reactive intermediate .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2-ethylphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-11-7-4-5-8-12(11)14-10-6-9-13-2/h4-5,7-8,13H,3,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCPWLCGTFYYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651091 | |

| Record name | 3-(2-Ethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethylphenoxy)-N-methyl-1-propanamine | |

CAS RN |

915922-98-4 | |

| Record name | 3-(2-Ethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

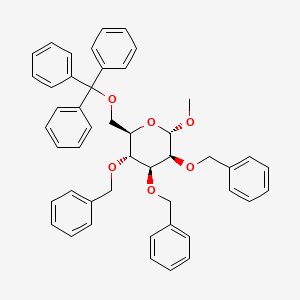

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)

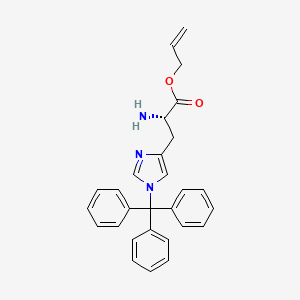

![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)